molecular formula C27H30N4O5S B11214321 7-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

7-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No.: B11214321
M. Wt: 522.6 g/mol
InChI Key: MKNYRGSVIUOHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple stepsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the ketone group can produce secondary alcohols .

Scientific Research Applications

7-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H30N4O5S

Molecular Weight

522.6 g/mol

IUPAC Name

7-[6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C27H30N4O5S/c1-18(32)19-6-8-20(9-7-19)29-11-13-30(14-12-29)25(33)5-3-2-4-10-31-26(34)21-15-23-24(36-17-35-23)16-22(21)28-27(31)37/h6-9,15-16H,2-5,10-14,17H2,1H3,(H,28,37)

InChI Key

MKNYRGSVIUOHOI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.